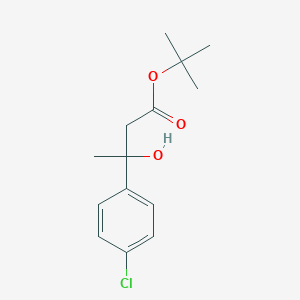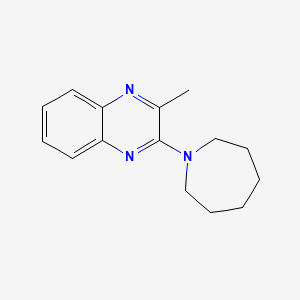![molecular formula C8H15N3O2 B14744164 N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide CAS No. 4854-68-6](/img/structure/B14744164.png)
N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide is a chemical compound with the molecular formula C8H15N3O It is known for its unique structure, which includes a cyclopentyl ring attached to an acetamide group through a hydrazinecarbonyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide typically involves the reaction of cyclopentanone with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include:
Cyclopentanone: Starting material
Hydrazine hydrate: Reactant
Acetic anhydride: Acetylating agent
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions
Purification steps: Including recrystallization and chromatography
Quality control: Ensuring the purity and consistency of the final product
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides
Reduction: Reduction reactions can yield hydrazine derivatives
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, methanol
Temperature: Varies depending on the reaction type
Major Products Formed
Oxidation products: Oxides and hydroxyl derivatives
Reduction products: Hydrazine derivatives
Substitution products: Functionalized cyclopentylacetamides
Applications De Recherche Scientifique
N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential therapeutic applications, particularly in drug development
Industry: Utilized in the production of specialty chemicals and intermediates
Mécanisme D'action
The mechanism of action of N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide involves its interaction with specific molecular targets. It is believed to exert its effects through:
Molecular targets: Enzymes, receptors, and proteins
Pathways involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with cellular proteins
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(Hydrazinecarbonyl)cyclohexyl]acetamide
- N-[1-(Hydrazinecarbonyl)cyclopropyl]acetamide
- N-[1-(Hydrazinecarbonyl)cyclobutyl]acetamide
Uniqueness
N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and biological properties compared to its analogs with different ring sizes. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
4854-68-6 |
|---|---|
Formule moléculaire |
C8H15N3O2 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
N-[1-(hydrazinecarbonyl)cyclopentyl]acetamide |
InChI |
InChI=1S/C8H15N3O2/c1-6(12)10-8(7(13)11-9)4-2-3-5-8/h2-5,9H2,1H3,(H,10,12)(H,11,13) |
Clé InChI |
JQPOIMVFQQNWHB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1(CCCC1)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14744102.png)


![1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14744121.png)
methyl benzoate](/img/structure/B14744126.png)

![1-(4-Chlorophenyl)-4-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]piperazine](/img/structure/B14744132.png)

![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)

